

## Technical Support Center: FPI-1434 Stability and Shelf-Life

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | PSB-1434  |           |
| Cat. No.:            | B12362949 | Get Quote |

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the stability and shelf-life of FPI-1434, a targeted alpha therapy radioimmunoconjugate. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental workflows.

## Frequently Asked Questions (FAQs)

Q1: What is FPI-1434 and what are its components?

FPI-1434 is a radioimmunoconjugate designed for targeted alpha therapy. It consists of three main components: a humanized monoclonal antibody (FPI-1175, also known as AVE1642) that targets the insulin-like growth factor-1 receptor (IGF-1R), a bifunctional chelate that securely holds the radioisotope, and the alpha-emitting radionuclide, Actinium-225 (225Ac).[1][2][3][4][5] The antibody is connected to the chelate via a proprietary "Fast-Clear™" linker, designed to enhance the clearance of the radioisotope from the body.[6][7][8][9]

Q2: What are the primary stability concerns for FPI-1434?

As a complex biologic, the primary stability concerns for FPI-1434 include:

 Aggregation: The formation of higher molecular weight species, which can be driven by the hydrophobic nature of the linker-payload, unfavorable buffer conditions, or physical stress.
 [10][11][12]



- Radiolysis: The degradation of the antibody, linker, or chelate due to the radioactive emissions of Actinium-225. This can lead to loss of immunoreactivity and release of the radionuclide.[13][14][15]
- Deconjugation/Chelate Instability: The premature release of Actinium-225 from the chelator,
   which can result in off-target toxicity.[16][17]
- Fragmentation: The breakdown of the antibody structure into smaller fragments.

Q3: What is the recommended storage temperature for FPI-1434?

While specific storage conditions for FPI-1434 are not publicly available, similar radiolabeled antibodies are typically stored at low temperatures to minimize degradation. For short-term storage, 2-8°C is common. For longer-term storage, freezing at -20°C or -80°C may be necessary to reduce radiolysis and preserve immunoreactivity.[18] It is crucial to avoid repeated freeze-thaw cycles, which can induce aggregation.

Q4: How can I monitor the stability of my FPI-1434 sample?

Regular monitoring of key quality attributes is essential. Recommended techniques include:

- Size-Exclusion Chromatography (SEC-HPLC): To detect and quantify aggregates (high molecular weight species) and fragments (low molecular weight species).
- Radiochemical Purity Assays (e.g., radio-TLC, radio-HPLC): To measure the percentage of intact, radiolabeled FPI-1434 and detect free 225Ac or other radiolabeled impurities.[19][20]
- Immunoreactivity Assays (e.g., ELISA, cell-binding assays): To ensure the antibody component of FPI-1434 can still effectively bind to its target, IGF-1R.

# Troubleshooting Guides Issue 1: Increased Aggregation Detected by SEC-HPLC

Possible Causes & Solutions



| Possible Cause                | Recommended Action                                                                                                                                                                                                                                                                                 |
|-------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Unfavorable Buffer Conditions | Ensure the pH of the buffer is optimal for the stability of the antibody and does not approach its isoelectric point (pl), which can minimize solubility and promote aggregation.[12]  Consider buffer exchange into a formulation with known stabilizing excipients (e.g., polysorbates, sugars). |
| High Protein Concentration    | Dilute the FPI-1434 sample to a lower concentration. High concentrations can increase the likelihood of intermolecular interactions leading to aggregation.[21]                                                                                                                                    |
| Repeated Freeze-Thaw Cycles   | Aliquot FPI-1434 into single-use volumes upon receipt to avoid multiple freeze-thaw cycles.                                                                                                                                                                                                        |
| Mechanical Stress             | Handle the FPI-1434 solution gently. Avoid vigorous vortexing or shaking. Use wide-bore pipette tips for transfers.                                                                                                                                                                                |
| Increased Hydrophobicity      | The conjugation of the linker and chelate can increase the hydrophobicity of the antibody surface, leading to aggregation.[10][12] The inclusion of excipients like polysorbates can help mitigate these hydrophobic interactions.                                                                 |

## **Issue 2: Decreased Radiochemical Purity**

Possible Causes & Solutions



| Possible Cause      | Recommended Action                                                                                                                                                                                                                                       |
|---------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Radiolysis          | Minimize the exposure of the sample to ambient temperatures. Store at the recommended low temperature. Consider the addition of radioprotectants, such as ascorbic acid, if compatible with the experimental setup.[22]                                  |
| Chelate Instability | The bond between Actinium-225 and the chelator may be susceptible to dissociation. This is an inherent property of the chelation chemistry. Ensure the formulation buffer does not contain components that could compete for 225Ac coordination.[16][17] |
| Oxidation           | Protect the sample from light and consider purging the storage vial with an inert gas like argon or nitrogen to minimize oxidative damage.                                                                                                               |

### **Experimental Protocols**

## Protocol 1: Stability Assessment of FPI-1434 by Size-Exclusion Chromatography (SEC-HPLC)

Objective: To quantify the percentage of monomer, aggregate, and fragment in an FPI-1434 sample over time.

#### Materials:

- FPI-1434 sample
- SEC-HPLC system with a UV detector and a radiodetector
- Size-exclusion column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl)
- Mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8)

### Procedure:



- Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved on both the UV and radiodetectors.
- Inject a known amount of the FPI-1434 sample.
- Monitor the elution profile at 280 nm (for the antibody) and with the radiodetector (for 225Ac).
- Identify and integrate the peaks corresponding to the monomer, high molecular weight species (aggregates), and low molecular weight species (fragments).
- Calculate the percentage of each species relative to the total peak area.
- Repeat the analysis at defined time points (e.g., T=0, 1 week, 1 month) under specific storage conditions.

## Protocol 2: Determination of Radiochemical Purity by Radio-Thin Layer Chromatography (radio-TLC)

Objective: To determine the percentage of intact radiolabeled FPI-1434 versus free 225Ac.

#### Materials:

- FPI-1434 sample
- TLC plates (e.g., silica gel 60)
- Mobile phase (e.g., 50 mM DTPA in saline, pH 5.5)
- Radio-TLC scanner or phosphor imager

#### Procedure:

- Spot a small volume (1-2 μL) of the FPI-1434 sample onto the bottom of a TLC plate.
- · Allow the spot to dry completely.
- Place the TLC plate in a developing chamber containing the mobile phase.



- Allow the solvent front to migrate up the plate.
- Remove the plate and allow it to dry.
- Scan the plate using a radio-TLC scanner to visualize the distribution of radioactivity.
- Intact FPI-1434 will remain at the origin (Rf = 0), while free 225Ac chelated by DTPA will
  migrate with the solvent front (Rf ≈ 1).
- Quantify the radioactivity in each spot to determine the radiochemical purity.

### **Visualizations**



Click to download full resolution via product page

Caption: Potential degradation pathways for FPI-1434.



Sample Preparation

Receive FPI-1434

Aliquot into single-use vials

Storage Conditions

Store at defined conditions (e.g., 2-8°C, -20°C, -80°C)

T=0 Analysis

T=1 week, 1 month, etc.

Analytical Testing

SEC-HPLC (Aggregation & Fragmentation)

Radio-TLC/HPLC (Radiochemical Purity)

FPI-1434 Stability Testing Workflow

Click to download full resolution via product page

Caption: Recommended workflow for FPI-1434 stability testing.



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. openmedscience.com [openmedscience.com]
- 2. fusionpharma.com [fusionpharma.com]
- 3. A Phase I Study of [225Ac]-FPI-1434 Radioimmunotherapy in Patients with IGF-1R Expressing Solid Tumors Fusion Pharma [fusionpharma.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. fusionpharma.com [fusionpharma.com]
- 6. FPI-1434 by Fusion Pharmaceuticals for Solid Tumor: Likelihood of Approval [pharmaceutical-technology.com]
- 7. Fusion Pharma Announces First Patient Dosing in a Phase 1 Clinical Trial of [225Ac]-FPI-1434 Injection in Patients with Advanced Solid Tumors Fusion Pharma [fusionpharma.com]
- 8. Fusion Pipeline Fusion Pharma Pipeline [fusionpharma.com]
- 9. FPI-1434 by Fusion Pharmaceuticals for Ewing Sarcoma: Likelihood of Approval [pharmaceutical-technology.com]
- 10. cytivalifesciences.com [cytivalifesciences.com]
- 11. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 12. pharmtech.com [pharmtech.com]
- 13. How to Apply ICH Guidelines to Stability Testing for Radiopharmaceuticals StabilityStudies.in [stabilitystudies.in]
- 14. d-nb.info [d-nb.info]
- 15. inis.iaea.org [inis.iaea.org]
- 16. Actinium-225 for Targeted α Therapy: Coordination Chemistry and Current Chelation Approaches PMC [pmc.ncbi.nlm.nih.gov]
- 17. Improved in vivo stability of actinium-225 macrocyclic complexes PubMed [pubmed.ncbi.nlm.nih.gov]



- 18. Effects of temperature on radiochemical purity and immunoreactivity of radiolabeled monoclonal antibody 1H10 PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Assessing the stability of common radiopharmaceuticals compounded and utilized outside package insert guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. jnm.snmjournals.org [jnm.snmjournals.org]
- To cite this document: BenchChem. [Technical Support Center: FPI-1434 Stability and Shelf-Life]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b12362949#improving-fpi-1434-stability-and-shelf-life]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com